(2R,3S)-2-hydroxy-3-methylpentanoic acid
Overview
Description
(2R,3S)-2-Hydroxy-3-methylpentanoic acid is a chiral organic compound with the molecular formula C6H12O3 It is a stereoisomer of 2-hydroxy-3-methylpentanoic acid, characterized by its specific configuration at the second and third carbon atoms
Mechanism of Action
Target of Action
The primary target of (2R,3S)-2-hydroxy-3-methylpentanoic acid, also known as (2R,3S)-isocitric acid, is the enzyme isocitrate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in all aerobic organisms .
Biochemical Pathways
(2R,3S)-Isocitric acid is an intermediate of the TCA cycle . This cycle, also known as the citric acid or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. The TCA cycle also provides precursors for many compounds, including certain amino acids, and is therefore central to the metabolic process .
Pharmacokinetics
It is known that the compound is rapidly absorbed and its absorption is enhanced by food intake . No systemic accumulation appears after repeated administrations . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that it can influence the activity of isocitrate dehydrogenase, potentially affecting the tca cycle and thus the energy metabolism of the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that variation of oxygen within the physiological range for yeast of Yarrowia lipolytica significantly influences the growth and acid formation
Biochemical Analysis
Biochemical Properties
(2R,3S)-2-hydroxy-3-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It interacts with various enzymes, including branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids . This interaction is essential for the proper catabolism of isoleucine, leading to the production of acetyl-CoA and succinyl-CoA, which enter the citric acid cycle . Additionally, this compound can act as a substrate for other enzymes involved in amino acid metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with maple syrup urine disease, elevated levels of this compound can disrupt normal cellular function, leading to neurotoxicity and other metabolic complications . It affects cell signaling pathways by altering the levels of key metabolites and intermediates, which can impact gene expression and cellular responses . Furthermore, this compound can influence cellular metabolism by modulating the activity of enzymes involved in the citric acid cycle and other metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as branched-chain α-keto acid dehydrogenase complex, facilitating the oxidative decarboxylation of branched-chain α-keto acids . This binding interaction is crucial for the proper metabolism of isoleucine and the production of energy through the citric acid cycle . Additionally, this compound can modulate gene expression by influencing the levels of key metabolites and intermediates involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to elevated levels of this compound can lead to alterations in cellular function, including changes in enzyme activity, gene expression, and metabolic flux . These temporal effects are particularly relevant in the context of metabolic disorders such as maple syrup urine disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can support normal metabolic function by participating in the catabolism of isoleucine . At high doses, this compound can exhibit toxic effects, leading to metabolic imbalances and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for understanding the compound’s role in metabolic disorders and potential therapeutic interventions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids. It is a key intermediate in the metabolism of isoleucine, where it undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex . This reaction produces acetyl-CoA and succinyl-CoA, which are essential for energy production through the citric acid cycle . Additionally, this compound can interact with other enzymes and cofactors involved in amino acid metabolism, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s role in metabolic processes and its impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the mitochondria, where it participates in the citric acid cycle and other metabolic pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for the proper functioning of this compound in cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the microbial fermentation of specific substrates using engineered strains of microorganisms, such as Yarrowia lipolytica .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process includes the cultivation of microorganisms in a controlled environment, followed by the extraction and purification of the compound from the fermentation broth. Techniques such as selective adsorption on activated carbon and elution with methanol are employed to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 3-methyl-2-oxopentanoic acid or 2-hydroxy-3-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2-Hydroxy-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- (2S,3R)-2-Hydroxy-3-methylpentanoic acid
- (2R,3R)-2-Hydroxy-3-methylpentanoic acid
- (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Comparison: (2R,3S)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to its stereoisomers, it may exhibit different binding affinities and selectivities towards enzymes and receptors, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445269 | |
Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70748-47-9 | |
Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.